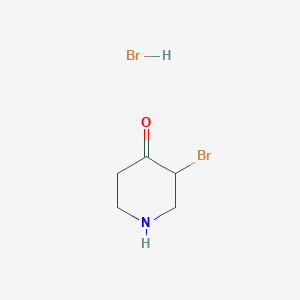

3-Bromopiperidin-4-one hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

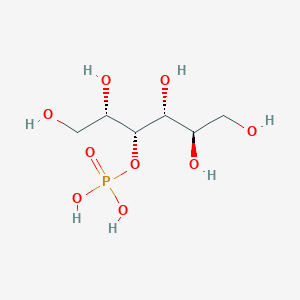

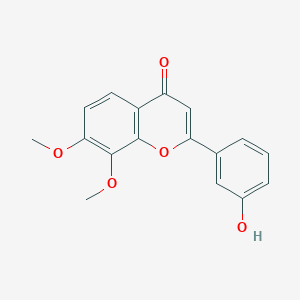

"3-Bromopiperidin-4-one hydrobromide" is a brominated derivative of piperidine, a heterocyclic amine. It is part of a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated piperidines often involves the reaction of piperidine derivatives with brominating agents. For example, the reaction of 1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine with brominating agents gives dibromo derivatives (Zhukova et al., 1992).

Molecular Structure Analysis

The molecular structure of brominated piperidines, including "this compound," typically features a piperidine ring with bromine and other substituents. These compounds can exhibit various crystal structures and hydrogen bonding patterns, as seen in related compounds (Dega‐Szafran et al., 2002).

Chemical Reactions and Properties

Brominated piperidines can participate in a range of chemical reactions, including radical reactions, spin-labelling, and redox reactions. For instance, the dibromo derivatives can undergo oxidation to form radicals (Alcock et al., 1977).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The crystalline form can vary based on the synthesis conditions and the presence of different substituents (Percino et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the presence of the bromine atom and other functional groups. The bromine atoms in these compounds can participate in electrophilic substitution reactions and influence the compound's reactivity (Kandasamy & Velraj, 2012).

Scientific Research Applications

Novel Synthesis of Pharmaceuticals

A study outlined a novel synthesis method for Halofuginone Hydrobromide, an effective anti-coccidial drug, highlighting the potential of brominated intermediates in pharmaceutical synthesis. The method is deemed cost-effective and scalable, suggesting broader applicability for related compounds (Zhang, Yao, & Liu, 2017).

Ionic Liquids and CO2 Capture

Research has shown the synthesis of an ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrating its effectiveness in capturing CO2. This innovative material can sequester CO2 reversibly, offering a promising solution for environmental management (Bates, Mayton, Ntai, & Davis, 2002).

Structural and Conformation Studies

The structural characterization of compounds related to 3-Bromopiperidin-4-one hydrobromide, such as 4-(N-methylpiperidinium)-butyric acid bromide, has been conducted. These studies provide insights into molecular conformations and hydrogen bonding, critical for understanding the chemical behavior and potential applications of brominated compounds (Dega-Szafran, Dulewicz, Szafran, Thaimattam, & Jaskólski, 2007).

Polymer Science

A report on the polymerization of substituted pyridines, including derivatives of this compound, explores the kinetic and structural aspects of forming poly(methylenepyridinium)s. This research could influence the development of novel polymeric materials with specific electronic or photonic properties (Monmoton, Lefebvre, & Fradet, 2008).

Enantioselective Synthesis

A catalytic enantioselective process for the synthesis of piperidines was developed, utilizing bromocyclization of olefinic amides. This method, potentially involving this compound or related structures, is significant for the production of chiral compounds used in drug development (Zhou, Tay, Chen, Leung, & Yeung, 2013).

Green Chemistry Approaches

Innovative methods for bromination reactions using safer, more sustainable chemistry were discussed, emphasizing the potential for using this compound in environmentally friendly synthetic pathways (Boovanahalli, Kim, & Chi, 2004).

Laser Application Materials

Semiorganic crystals synthesized from reactions involving hydrobromic acid have shown potential in laser applications. The study suggests that materials derived from or related to this compound could contribute to advancements in optical technologies (Aarthi & Raja, 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromopiperidin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCMWXGWPQSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557233 |

Source

|

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118652-88-3 |

Source

|

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

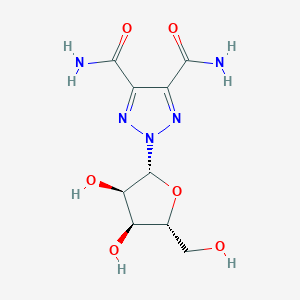

![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)